molecular formula C14H23NO6 B13881682 1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate

1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate

Cat. No.: B13881682
M. Wt: 301.34 g/mol
InChI Key: OZQKUZWSOGLHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H23NO6. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of 1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 4-methylpiperidine-1,4-dicarboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate

InChI

InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-7-5-14(6-8-15,11(17)19-4)20-10-9-16/h9H,5-8,10H2,1-4H3

InChI Key

OZQKUZWSOGLHGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)OCC=O

Origin of Product

United States

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